molecular formula C13H12ClNO2S B2596281 3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide CAS No. 1251563-01-5

3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide

Cat. No.: B2596281
CAS No.: 1251563-01-5
M. Wt: 281.75
InChI Key: ADVYIARESPFRAX-UHFFFAOYSA-N
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Description

3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide is a synthetic benzamide derivative of interest in chemical and pharmaceutical research. This compound features a chloro-substituted benzamide moiety linked to a hydroxyethylamine chain with a terminal thiophene heterocycle . The integration of the thiophene ring is a significant structural feature, as this heterocycle is known to enhance a compound's ability to engage in pi-pi stacking interactions with biological targets, which can be crucial for binding affinity and activity . Similarly, the hydroxy group can serve as a key hydrogen bond donor or acceptor, further influencing the molecule's interactions with enzymes or receptors . Compounds with these structural characteristics are frequently investigated as building blocks for the synthesis of more complex molecules and are screened for potential biological activities . Researchers value this chemical scaffold for its versatility in medicinal chemistry and drug discovery projects, particularly in the development of receptor modulators. For instance, structurally similar benzamide-thiophene compounds have been explored for their activity as positive allosteric modulators of targets such as metabotropic glutamate receptors (mGluRs) . The mechanism of action for such compounds typically involves binding to an allosteric site on the receptor protein, thereby modulating its response to the natural neurotransmitter . In early-stage research, analogous compounds have shown promising cytotoxic effects in vitro against specific cancer cell lines, suggesting a potential pathway for inducing apoptosis . This product is intended for research applications in chemistry and biology laboratories only. It is strictly for in vitro studies and is not for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-chloro-N-(2-hydroxy-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c14-11-3-1-2-9(6-11)13(17)15-7-12(16)10-4-5-18-8-10/h1-6,8,12,16H,7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVYIARESPFRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-chlorobenzoic acid with an amine under appropriate conditions to form the amide bond.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction, where a suitable hydroxyethylating agent reacts with the amide.

    Attachment of the Thiophene Ring: The thiophene ring can be attached via a coupling reaction, such as a Suzuki or Heck coupling, using a thiophene derivative and a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the thiophene ring play crucial roles in binding to these targets, while the benzamide core provides structural stability. The chloro group may also participate in interactions with the target, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons
Compound Name Substituents on Benzamide Side Chain Group Key Properties/Activities References
Target Compound 3-Chloro 2-Hydroxy-2-(thiophen-3-yl)ethyl Potential CNS activity (inferred) N/A
JNJ-63533054 3-Chloro 2-Oxo-2-((1-phenylethyl)amino)ethyl GPR139 agonist (EC₅₀ = 16 nM), BBB penetration
N-(2-(2-Bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide 4-(Thiophen-3-yl) 2-(2-Bromoethoxy)ethyl Intermediate for D3 receptor ligands
3-Chloro-N-(2-nitrophenyl)benzamide 3-Chloro 2-Nitrophenyl Crystallographic study (Cl···Cl interactions)
Nickel complex of 3-chloro-N-(diethylcarbamothioyl)benzamide 3-Chloro Diethylcarbamothioyl Square-planar nickel coordination
Key Observations:
  • JNJ-63533054: Replacing the target compound’s hydroxy-thiophene group with a phenylethylamino-oxo side chain results in potent GPR139 agonism and blood-brain barrier (BBB) penetration. The oxo group may enhance metabolic stability, while the phenyl moiety facilitates hydrophobic interactions with receptors .
  • Thiophene-Containing Analogs : Compounds like N-(2-(2-bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide () share the thiophene group but lack the 3-chloro and hydroxy substituents. The 4-thiophen-3-yl substitution on benzamide suggests electronic effects that favor π-π stacking, while bromoethoxy side chains serve as intermediates for further functionalization (e.g., piperazine coupling for D3 receptor targeting) .
  • Crystallographic Analogs : 3-Chloro-N-(2-nitrophenyl)benzamide () demonstrates halogen-halogen (Cl···Cl) interactions (3.943 Å) and hydrogen bonding, influencing crystal packing. The target compound’s hydroxy group may instead promote O-H···O/N hydrogen bonds, altering solubility and melting behavior .

Pharmacological and Physicochemical Properties

  • Receptor Binding : The hydroxy and thiophene groups may confer distinct interactions compared to JNJ-63533054. For instance, the hydroxy group could enhance solubility but reduce BBB permeability relative to JNJ-63533054’s lipophilic phenylethyl group .

Biological Activity

3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a chloro group and a thiophene moiety, which contribute to its unique properties and interactions within biological systems.

  • Molecular Formula : C_13H_12ClN_2O_2S
  • Molecular Weight : 281.76 g/mol
  • Solubility : Soluble in polar organic solvents, such as DMSO and ethanol.
  • Appearance : Typically appears as a white to off-white powder.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The hydroxyethyl group facilitates hydrogen bonding, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, potentially leading to therapeutic effects against diseases such as cancer and inflammation.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that benzamide derivatives can induce apoptosis in cancer cells by modulating cellular signaling pathways. The mechanism often involves the inhibition of specific kinases or transcription factors that are critical for cancer cell survival.

Anti-inflammatory Effects

In addition to anticancer properties, this compound may also demonstrate anti-inflammatory effects. The presence of the thiophene moiety is known to influence inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Study on Benzamide Derivatives A series of benzamide derivatives were evaluated for their cytotoxic effects on various cancer cell lines, showing that modifications at the benzamide position significantly influenced their potency .
Thiophene Compounds in Inflammation Research highlighted that thiophene-containing compounds could effectively inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Structure-Activity Relationship (SAR) SAR studies revealed that specific substitutions on the benzamide structure enhance biological activity, indicating that careful modification can lead to more potent derivatives .

Toxicity and Safety

The toxicity profile of this compound remains under investigation. Preliminary studies suggest moderate toxicity levels; however, further research is necessary to establish comprehensive safety data before clinical applications can be considered.

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